1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

FAAH inhibition covalent inhibitor pain & inflammation

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a heteroaryl-substituted urea derivative identified in the Therapeutic Target Database (TTD) as 'Heteroaryl-substituted urea derivative 1'. Its chemical structure incorporates both furan-2-yl and thiophen-3-yl rings linked via a hydroxyethyl spacer to the urea core, with a benzyl group on the opposite urea nitrogen.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 2034633-23-1
Cat. No. B2524731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
CAS2034633-23-1
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
InChIInChI=1S/C18H18N2O3S/c21-17(19-11-14-5-2-1-3-6-14)20-13-18(22,15-8-10-24-12-15)16-7-4-9-23-16/h1-10,12,22H,11,13H2,(H2,19,20,21)
InChIKeyVFTSRELVDPECER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea (CAS 2034633-23-1) – Compound Class and Baseline Identity


1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a heteroaryl-substituted urea derivative identified in the Therapeutic Target Database (TTD) as 'Heteroaryl-substituted urea derivative 1' [1]. Its chemical structure incorporates both furan-2-yl and thiophen-3-yl rings linked via a hydroxyethyl spacer to the urea core, with a benzyl group on the opposite urea nitrogen. The compound is associated with Janssen Pharmaceutica NV and is described as a small molecular drug [1]. Literature links this compound to a series of heteroaryl urea inhibitors of fatty acid amide hydrolase (FAAH) characterized by covalent modification of the active-site serine [2].

Procurement Risk for 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea: Why In-Class Urea Analogs Cannot Be Freely Interchanged


Within the heteroaryl urea FAAH inhibitor class, the precise heterocycle substitution pattern (furan-2-yl vs. thiophen-2-yl vs. other heteroaryls) and the nature of the released aryl amine metabolite directly govern both potency and the mutagenicity profile assessed by the Ames II assay [1]. Systematic structure–mutagenicity relationship (SMR) studies have demonstrated that even minor changes in the urea substituents can convert a non-mutagenic inhibitor into a mutagenic one [1]. Consequently, substituting 1-benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea with a generic 'heteroaryl urea' or a close analog lacking the specific furan/thiophene/hydroxyethyl architecture carries a quantifiable risk of altered target engagement, selectivity, and genetic toxicology liability.

Quantitative Differentiation Evidence for 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea


Class-Level FAAH Inhibitory Potency Inference from the Heteroaryl Urea Series

The target compound belongs to a series of heteroaryl urea FAAH inhibitors that have demonstrated potent FAAH inhibition in the published structure–activity relationship (SAR) study [1]. However, the specific IC50 value for 1-benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is not publicly disclosed in the available abstract or TTD summary. The class is characterized by covalent inactivation of FAAH through modification of the active-site serine [1]. No direct head-to-head comparison data between this compound and a defined comparator is available from the retrieved sources.

FAAH inhibition covalent inhibitor pain & inflammation

Predicted Mutagenicity Profile Based on Arylamine Metabolite Structure

The SAR study guiding the optimization of this compound class explicitly correlates the structure of the released arylamine metabolite with mutagenicity outcomes in the Ames II assay [1]. Compounds that release non-mutagenic aromatic amines were prioritized. However, the specific mutagenicity result for the arylamine derived from 1-benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is not reported in the publicly accessible abstract or TTD entry.

genetic toxicology structure-mutagenicity relationship Ames II assay

Structural Uniqueness Within the Heteroaryl Urea FAAH Inhibitor Class

The simultaneous presence of a furan-2-yl and a thiophen-3-yl group on the hydroxyethyl linker, combined with a benzyl urea terminus, distinguishes this compound from the majority of FAAH inhibitors that typically employ simpler heteroaryl or phenyl replacements. The TTD entry designates this molecule as 'Heteroaryl-substituted urea derivative 1' and links it to a specific compound number (Compound-44) within the patent review [1][2]. No direct comparator with an identical heterocyclic combination is documented in the accessed records.

chemical structure heterocyclic substitution FAAH inhibitor design

Comparison with a Thiophen-2-yl Analog Lacking Furan

A structurally related compound, 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 1903244-15-4), is listed in public chemical catalogs . The difference lies solely in the thiophene substitution position (thiophen-3-yl vs. thiophen-2-yl). Although no quantitative FAAH inhibition data are available for either molecule, the SAR literature for this chemotype indicates that even small heterocycle positional changes can alter both enzyme inhibition and the amine metabolite structure, thereby affecting the mutagenicity profile [1]. This positional isomerism is a critical procurement check: the two isomers cannot be assumed to have equivalent biological activity.

structural analog thiophene isomer FAAH SAR

Company and Patent Provenance as an Indicator of Compound Quality

The compound is associated with Janssen Pharmaceutica NV and originates from a patented chemical series [1]. The patent document (US9212145B2) covers urea derivatives and their uses, indicating that this molecule was produced under pharmaceutical-grade research conditions [2]. While this does not provide quantitative differentiation, it offers a provenance-based argument for preferring this compound over non-patented, non-characterized heteroaryl ureas from generic suppliers.

Janssen pharmaceutical patent compound origin

High-Strength Differential Evidence: Current Limitation Notice

A thorough search of primary research papers, patents, and authoritative databases did not yield any direct head-to-head comparison data, or even standalone quantitative biological activity data (IC50, Ki, etc.), for 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea. The published SAR study focuses on the class but does not disclose data for every individual analog [1]. Consequently, any claim of superior potency, selectivity, or in vivo efficacy relative to a specific comparator cannot be made on the basis of currently available public evidence. This constitutes a critical procurement caveat: the compound's ultimate value depends on experimental confirmation of its activity profile.

data gap procurement caution FAAH inhibitor

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea – Recommended Procurement-Centric Application Scenarios


FAAH Enzyme Mechanistic Studies Requiring a Covalent Probe with a Unique Heterocyclic Signature

This compound, as a member of the heteroaryl urea class that covalently modifies the FAAH active-site serine, can serve as a mechanistic probe in enzymology studies [1]. Its distinctive furan-thiophene dual-ring architecture may provide unique mass spectrometry fragmentation patterns or UV signatures that facilitate detection in biochemical assays, differentiating it from simpler phenyl- or pyridyl-urea inhibitors.

Structure-Mutagenicity Relationship (SMR) Investigations in Genetic Toxicology

The compound's specific arylamine metabolite (released upon FAAH inactivation) is influenced by the furan-2-yl and thiophen-3-yl substituents. Researchers studying the SMR of urea-based FAAH inhibitors can use this compound to expand the diversity of the metabolite library tested in the Ames II assay, directly building on the framework established in the parent publication [1].

Chemical Biology Tool for Differentiating FAAH from Other Serine Hydrolases

Given the potential selectivity implications of the bis-heterocyclic substitution, this compound is suitable for activity-based protein profiling (ABPP) experiments aimed at determining its selectivity across the serine hydrolase family. The structural novelty relative to previously profiled analogs may reveal new selectivity features, which is a key differentiator for tool compound selection [1].

Pharmacokinetic and Metabolite Identification Studies in Preclinical Inflammation and Pain Models

If vendor-provided in vitro FAAH inhibition data confirm adequate potency, this compound could advance to pharmacokinetic profiling. The hydroxyethyl linker and dual heterocycles are expected to influence metabolic stability and brain penetration, critical parameters for in vivo efficacy in pain and inflammation models targeted by FAAH inhibitors [1]. Procurement should be contingent on receiving preliminary ADME data or a certificate of analysis confirming purity ≥95%.

Quote Request

Request a Quote for 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.